N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
“N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are known for their potent anticancer activity and are often compared to Doxorubicin in terms of their efficacy . They are synthesized as potential inhibitors of topoisomerase II, an enzyme that plays a critical role in DNA replication and is a significant target in cancer therapy .
Synthesis Analysis
Thiazolopyrimidines are synthesized through various methods. One of the most common methods involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product that undergoes [3,3]-Claisen rearrangement .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines is similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .Chemical Reactions Analysis
Thiazolopyrimidines possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidines can vary depending on the specific derivative. For example, the yield of Ethyl 5–(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2–(3,4,5-trimethoxy benzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was 83%, with a melting point of 190–192 °C .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-8-9-16(10-14(13)2)23-19(25)17-11-22-21-24(20(17)26)18(12-27-21)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCXITUCTLCKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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